2-Amino-1-(5-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(5-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound that features a pyrrole ring substituted with amino, fluoro, methyl, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 5-fluoro-2-methylphenyl isocyanate, which is then reacted with appropriate precursors to form the pyrrole ring . The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-1-(5-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Another amino-substituted compound with different structural features and applications.
N-[2-amino-1-(5-fluoro-2-methylphenyl)ethyl]-4-methylpiperazin-1-amine: Shares some structural similarities but differs in its functional groups and overall structure.
Uniqueness
2-Amino-1-(5-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific combination of substituents on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14FN3 |
---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
2-amino-1-(5-fluoro-2-methylphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H14FN3/c1-8-4-5-11(15)6-13(8)18-10(3)9(2)12(7-16)14(18)17/h4-6H,17H2,1-3H3 |
InChI Key |
VETNUKLENYRSRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C(=C(C(=C2N)C#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.